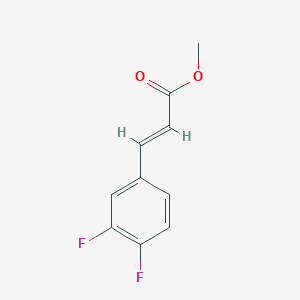

(E)-Methyl 3-(3,4-difluorophenyl)acrylate

Descripción

Historical Context and Evolution of Research on Acrylate (B77674) Derivatives

The study of acrylate derivatives is deeply rooted in the history of polymer chemistry. Acrylates, which are the salts, esters, and conjugate bases of acrylic acid, contain vinyl groups that are susceptible to polymerization. wikipedia.org This bifunctional nature has made them compounds of great interest. wikipedia.org The exploration of this class of polymers began in the late 19th century, with the first synthesis of poly(methacrylic acid) (PMAA) occurring in 1880. nih.gov A significant milestone was the development of its methyl ester derivative, poly(methyl methacrylate) (PMMA), first synthesized in 1928 and brought to market in 1933. nih.gov

Industrially, acrylates are typically produced by treating acrylic acid with a corresponding alcohol in the presence of a catalyst. wikipedia.org The standard method for producing methyl acrylate, for instance, is the esterification of acrylic acid with methanol (B129727), often facilitated by an acid catalyst. wikipedia.org Over the decades, the versatility of acrylate polymers has led to their use in a vast array of applications, including coatings, adhesives, textiles, and plastics. tijer.orgresearchgate.net The physicochemical properties of these materials can be finely tuned by altering the nature of the substituents in the side chain, making them a cornerstone of modern materials science. nih.gov The evolution of research has expanded from basic polymerization to creating sophisticated materials like hydrogels, nanocomposites, and other multicomponent platforms for advanced applications. researchgate.net

Significance of Fluorine Substitution in Aromatic Systems in Organic Synthesis

The introduction of fluorine atoms into aromatic systems profoundly alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry, which imparts considerable stability to organofluorine compounds. numberanalytics.comnih.gov The history of fluorinated aromatics dates to the early 20th century, though synthesis was initially challenging. numberanalytics.com Advancements in organofluorine chemistry have since enabled their efficient synthesis. numberanalytics.com

The significance of fluorine substitution in organic synthesis, particularly in medicinal chemistry, is multifaceted:

Enhanced Biological Properties : Fluorine can increase a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.com This is crucial in drug design, as it can improve a drug's efficacy and safety profile. numberanalytics.com For example, fluorine is a key component in pharmaceuticals such as antibiotics and anticancer agents. numberanalytics.comresearchgate.net

Altered Reactivity : The strong electron-withdrawing nature of fluorine influences the reactivity and stability of the aromatic ring. numberanalytics.commdpi.com This effect can be harnessed by chemists to direct reactions or to create molecules with specific electronic properties.

Applications in Materials Science : Beyond pharmaceuticals, fluorinated aromatic compounds are integral to the development of advanced materials like fluoropolymers (e.g., polytetrafluoroethylene or PTFE) and materials for organic light-emitting diodes (OLEDs), valued for their thermal stability and chemical resistance. numberanalytics.com

Spectroscopic and Imaging Applications : The presence of fluorine can influence the optical properties of molecules, which is useful in the design of fluorophores and dyes for applications such as positron emission tomography (PET) imaging. researchgate.netmdpi.com

The unique properties conferred by fluorine justify the often higher costs associated with producing fluoroaromatic compounds, which have become indispensable in modern chemistry. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Current research involving (E)-Methyl 3-(3,4-difluorophenyl)acrylate primarily positions it as a key building block or intermediate in the synthesis of more elaborate molecules, especially within medicinal chemistry. ontosight.ai The presence of the difluorophenyl group combined with the reactive acrylate moiety makes it a versatile precursor for creating novel compounds with potential biological activities.

While specific, large-scale applications of (E)-Methyl 3-(3,4-difluorophenyl)acrylate itself are not widely documented in the provided search results, the trends in research on analogous structures provide significant insight. For example, a closely related compound, (E)-Methyl 3-(4-fluorophenyl)acrylate, has been identified as an inhibitor of serotonin (B10506) reuptake, highlighting the potential for fluorinated phenyl acrylates to interact with biological targets. biosynth.com Similarly, other substituted phenyl acrylates, such as isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, have been synthesized and investigated for specific functions like photoprotective abilities, demonstrating potential as sunscreen agents. researchgate.netmdpi.com

The emerging trend for compounds like (E)-Methyl 3-(3,4-difluorophenyl)acrylate is its use in synthetic schemes aimed at developing new pharmaceutical agents. Research in this area typically involves the design, multi-step synthesis, and subsequent biological evaluation of novel, more complex molecules derived from this intermediate. ontosight.ai The difluoro substitution is particularly strategic, intended to enhance the metabolic stability or binding affinity of the final target molecule.

Table 1: Chemical Properties of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

| Property | Value |

| CAS Number | 218430-47-8 |

| Molecular Formula | C10H8F2O2 |

| Synonyms | trans-3,4-difluorocinnamic acid methyl ester, CHEMBL3397063 |

| Configuration | (E) / trans |

Overview of Research Methodologies Employed in the Study of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

The study of (E)-Methyl 3-(3,4-difluorophenyl)acrylate and related compounds involves a standard suite of modern organic chemistry methodologies encompassing synthesis, purification, and structural characterization.

Synthesis and Purification: The synthesis of phenyl acrylate esters often involves condensation reactions. One common approach is the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) (in this case, 3,4-difluorobenzaldehyde) and a methyl ester like methyl acetate (B1210297). researchgate.net Another established method is the esterification of the corresponding cinnamic acid (3,4-difluorocinnamic acid) with an alcohol (methanol). researchgate.netmdpi.com Catalysts such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) have been effectively used for such transformations. researchgate.netmdpi.com Following the reaction, the crude product is typically purified using techniques like column chromatography to isolate the target compound with high purity. researchgate.netmdpi.com

Structural Characterization: Once synthesized and purified, the precise structure of the compound is confirmed using a range of spectroscopic techniques. These methods are essential for verifying the identity, purity, and stereochemistry of the molecule. For analogous compounds, the following have been routinely used:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the ester and the carbon-carbon double bond (C=C). researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. mdpi.com

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure, including bond lengths, angles, and the stereochemical configuration (E/Z). nih.gov

Table 2: Common Research Methodologies

| Methodology | Purpose |

| Claisen-Schmidt Condensation | A primary synthetic route to form the carbon backbone. |

| Esterification | Synthesis via reaction of a carboxylic acid with an alcohol. |

| Column Chromatography | Purification of the synthesized compound. |

| NMR Spectroscopy | Elucidation of the molecular structure and atom connectivity. |

| FT-IR Spectroscopy | Identification of functional groups. |

| Mass Spectrometry | Determination of molecular weight and formula. |

| X-ray Crystallography | Definitive determination of 3D molecular structure. |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-(3,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOUEZAMZJVMKH-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of E Methyl 3 3,4 Difluorophenyl Acrylate

Catalytic Approaches to C-C Bond Formation for (E)-Methyl 3-(3,4-difluorophenyl)acrylate Synthesis

The creation of the carbon-carbon double bond in (E)-Methyl 3-(3,4-difluorophenyl)acrylate is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and control over the stereochemistry of the final product.

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, providing a powerful method for the arylation or vinylation of alkenes. mdpi.com This reaction is particularly well-suited for the synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate from an aryl halide (such as 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene) and methyl acrylate (B77674). wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans (E)-isomer. organic-chemistry.org

The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov While specific mechanistic studies for the synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate are not extensively detailed in dedicated literature, the general mechanism can be applied.

The catalytic cycle consists of several key steps:

Pre-activation of the Catalyst: Often, a stable Pd(II) precursor like Palladium(II) acetate (B1210297) is used, which must be reduced in situ to the active Pd(0) species. This reduction can be facilitated by a phosphine (B1218219) ligand. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,4-difluorophenyl halide (iodide, bromide, or triflate), forming a square planar Aryl-Pd(II)-Halide complex. wikipedia.org

Olefin Coordination and Insertion: Methyl acrylate coordinates to the palladium center. This is followed by a syn-migratory insertion of the acrylate into the Aryl-Palladium bond. This step determines the regioselectivity of the reaction.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a Hydrido-Palladium complex. This step is typically rapid and irreversible, and the syn-elimination process leads to the formation of the (E)-alkene. youtube.com

Reductive Elimination: The Hydrido-Palladium complex undergoes reductive elimination in the presence of a base (e.g., triethylamine (B128534), potassium carbonate) to regenerate the active Pd(0) catalyst and form a stoichiometric amount of inorganic salt, thus closing the catalytic cycle. wikipedia.orgyoutube.com

The choice of ligand coordinated to the palladium center is critical, as it influences the catalyst's stability, activity, and selectivity. libretexts.org Ligands can affect the electron density at the metal center and the steric environment around it.

Monodentate Phosphine Ligands: Triphenylphosphine (B44618) (PPh₃) is a commonly used, relatively inexpensive ligand. However, an excess of monodentate phosphine ligands can sometimes inhibit the reaction by creating a coordinatively saturated metal complex that prevents olefin association. libretexts.orgresearchgate.net

Bidentate Phosphine Ligands: Bidentate phosphines, such as 1,3-Bis(diphenylphosphino)propane (dppp), can form stable chelate complexes with palladium. These ligands can enhance catalyst stability and activity, particularly for less reactive aryl bromides or chlorides. nih.gov Chiral bidentate ligands like (R)-BINAP have been used to achieve high asymmetric induction in Heck reactions, although this is more relevant for creating chiral centers than for ensuring E/Z selectivity in this specific synthesis. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable bonds with palladium. This stability makes Pd-NHC complexes highly robust and active catalysts, often requiring lower catalyst loadings and being effective for coupling with less reactive aryl chlorides. mdpi.com They have been shown to be effective in Heck reactions, promoting high yields and maintaining excellent trans-selectivity. organic-chemistry.org

| Ligand Type | Example Ligand | General Influence on Heck Reaction |

|---|---|---|

| Monodentate Phosphine | Triphenylphosphine (PPh₃) | Standard, cost-effective. Can inhibit reaction at high concentrations. researchgate.net |

| Bidentate Phosphine | dppp, BINAP | Forms stable chelates, enhances catalyst lifetime, useful for less reactive halides. nih.gov |

| N-Heterocyclic Carbene (NHC) | IMes, SIMes | Forms highly stable and active catalysts, effective for aryl chlorides, promotes high turnover numbers. mdpi.com |

Optimizing reaction conditions is crucial for achieving high yields and selectivity. Key parameters include the solvent, base, and temperature.

Solvent: The Heck reaction is typically performed in polar aprotic solvents. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are commonly used because they can dissolve the reactants and the palladium catalyst system. mdpi.comsemanticscholar.org In some cases, aqueous solvent mixtures or ionic liquids have been employed to facilitate catalyst recovery and promote greener reaction conditions. semanticscholar.orgnih.gov

Base: A base is required to neutralize the hydrogen halide (HX) generated during the reductive elimination step. wikipedia.org Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often effective. nih.gov Organic bases, most commonly triethylamine (Et₃N), are also widely used. The choice of base can influence the reaction rate and, in some cases, the selectivity.

Temperature: The reaction temperature typically ranges from 80 to 140 °C. nih.govsemanticscholar.org Higher temperatures are often needed for less reactive aryl halides like bromides and chlorides.

Additives: In certain cases, additives like tetra-n-butylammonium bromide (TBAB) are used, particularly in reactions with aryl bromides, to facilitate the reaction, potentially by aiding the regeneration of the active catalyst. mdpi.comnih.gov

| Parameter | Common Choices | General Effect on Reaction |

|---|---|---|

| Solvent | DMF, NMP, DMA | Polar aprotic solvents effectively dissolve reactants and catalyst complexes. mdpi.com |

| Base | K₂CO₃, NaOAc, Et₃N | Neutralizes HX byproduct to regenerate the Pd(0) catalyst. wikipedia.orgnih.gov |

| Temperature | 80-140 °C | Higher temperatures increase reaction rates, especially for less reactive substrates. semanticscholar.org |

| Aryl Halide Reactivity | I > Br > Cl | Iodides are most reactive, often requiring milder conditions than bromides or chlorides. researchgate.net |

While palladium catalysis is dominant, other transition metals have been explored for Heck-type reactions. These alternatives are often pursued due to the high cost and potential toxicity of palladium.

Nickel Catalysis: Nickel catalysts, being more earth-abundant and less expensive than palladium, have emerged as viable alternatives. Nickel complexes, often featuring phosphine or NHC ligands, can catalyze the alkenylation of aryl halides.

Copper Catalysis: Copper-catalyzed coupling reactions, while historically significant, are also being re-examined for C-C bond formation.

Cobalt and Rhodium Catalysis: Research has demonstrated the potential of cobalt and rhodium complexes to catalyze the annulation of alkenes via C-H activation, representing a different strategic approach to building similar molecular frameworks. rsc.org

These alternative methods, while promising, are generally less developed than palladium-based systems for the specific synthesis of simple acrylates like (E)-Methyl 3-(3,4-difluorophenyl)acrylate.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a powerful alternative to metal-based methods, particularly for asymmetric synthesis. While not typically used for direct Heck-type reactions, organocatalysts are employed in reactions that produce related acrylate scaffolds. For instance, the functionalization of existing polyacrylate structures can be achieved using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govresearchgate.net This catalyst facilitates transesterification and amidation reactions on the acrylate backbone, allowing for the synthesis of diverse functional polymers from commodity materials. nih.gov This approach highlights the potential of organocatalysis to modify acrylate structures, although it represents a different synthetic strategy than the de novo construction of the acrylate itself.

Palladium-Catalyzed Heck Reactions for the Stereoselective Synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Non-Catalytic and Stoichiometric Approaches to (E)-Methyl 3-(3,4-difluorophenyl)acrylate Preparation

The synthesis of (E)-methyl 3-(3,4-difluorophenyl)acrylate, a substituted cinnamate (B1238496) ester, is frequently achieved through classical carbon-carbon double bond forming reactions that rely on stoichiometric reagents rather than catalytic cycles. These methods offer reliable and often high-yielding pathways to the desired α,β-unsaturated ester. The primary strategies involve condensation reactions to form precursors or direct olefination of the corresponding aldehyde, 3,4-difluorobenzaldehyde (B20872). Key among these are the Knoevenagel condensation and its variants for precursor synthesis, and the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for direct olefination. These approaches provide precise control over the molecular structure, establishing the crucial (E)-stereochemistry of the alkene.

Knoevenagel Condensation and Related Condensation Reactions for (E)-Methyl 3-(3,4-difluorophenyl)acrylate Precursors

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org For the synthesis of precursors to (E)-methyl 3-(3,4-difluorophenyl)acrylate, 3,4-difluorobenzaldehyde serves as the carbonyl component. The active methylene compound is typically a molecule with two electron-withdrawing groups flanking a CH₂ group, such as malonic acid or its esters. wikipedia.org

The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 3,4-difluorobenzaldehyde. A subsequent dehydration step eliminates a molecule of water to form the carbon-carbon double bond. wikipedia.org

A common variant is the Doebner modification , which utilizes malonic acid specifically, with pyridine (B92270) often serving as both the basic catalyst and the solvent. wikipedia.orgorganic-chemistry.org This modification is particularly effective as the initial condensation product undergoes a subsequent decarboxylation upon heating, yielding the α,β-unsaturated carboxylic acid, (E)-3-(3,4-difluorophenyl)acrylic acid. This acid can then be readily converted to the target methyl ester through standard esterification procedures, such as the Fischer esterification with methanol (B129727) and an acid catalyst.

Reaction Scheme: Doebner Modification

Condensation: 3,4-Difluorobenzaldehyde reacts with malonic acid in pyridine.

Decarboxylation: The intermediate undergoes loss of carbon dioxide to form (E)-3-(3,4-difluorophenyl)acrylic acid.

Esterification: The resulting acrylic acid is treated with methanol (CH₃OH) and a catalytic amount of strong acid (e.g., H₂SO₄) to yield (E)-methyl 3-(3,4-difluorophenyl)acrylate.

This multi-step, one-pot or sequential approach provides a reliable, albeit indirect, route to the target compound without the need for strong bases that could induce self-condensation of the aldehyde. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Direct olefination methods provide a more convergent pathway to (E)-methyl 3-(3,4-difluorophenyl)acrylate. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone strategies for converting aldehydes and ketones into alkenes with a high degree of regiochemical and stereochemical control. libretexts.org

Wittig Reaction

The Wittig reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct. berkeley.edumasterorganicchemistry.com For the synthesis of the target molecule, 3,4-difluorobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then cyclizes to a four-membered oxaphosphetane ring. libretexts.org This ring collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. libretexts.orgyoutube.com Because the ylide is "stabilized" by the adjacent ester group, the reaction intermediates are able to equilibrate to the more sterically favored anti-conformation, which leads predominantly to the formation of the (E)-alkene. berkeley.eduorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org This reagent is typically generated by deprotonating a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate or methyl 2-(diethoxyphosphoryl)acetate, with a suitable base (e.g., NaH, NaOMe). organic-chemistry.org

The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding ylides, allowing them to react efficiently with a wider range of aldehydes. wikipedia.org Critically, the HWE reaction almost exclusively produces the (E)-isomer of the α,β-unsaturated ester, providing excellent stereoselectivity. wikipedia.orgorganic-chemistry.org Another significant practical advantage is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification compared to the often difficult removal of triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com

The table below provides a comparative overview of the Wittig and HWE reactions for this specific synthesis.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Methyl (triphenylphosphoranylidene)acetate (a stabilized ylide) | Methyl 2-(dialkoxyphosphoryl)acetate + Base (e.g., NaH) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺) |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

| (E/Z) Selectivity | High for (E)-isomer with stabilized ylides | Excellent, predominantly (E)-isomer |

| Reagent Reactivity | Good | Generally more reactive/nucleophilic |

Green Chemistry Principles in the Synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Applying green chemistry principles to the synthesis of fine chemicals like (E)-methyl 3-(3,4-difluorophenyl)acrylate is crucial for minimizing environmental impact. This involves developing methods that reduce waste, use less hazardous substances, and improve energy efficiency. Key areas of focus include the use of alternative reaction media and the optimization of reaction efficiency as measured by metrics like atom economy and E-factor.

Solvent-Free Reactions and Aqueous Media Approaches

Traditional olefination reactions often employ volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely.

Solvent-Free Approaches: Solvent-free, or solid-state, reactions can offer significant environmental benefits, including reduced waste, lower costs, and often shorter reaction times. wvu.edu A solvent-free Wittig reaction for the synthesis of (E)-methyl 3-(3,4-difluorophenyl)acrylate could be envisioned by grinding or gently heating the solid reactants, 3,4-difluorobenzaldehyde and methyl (triphenylphosphoranylidene)acetate, together. wvu.edu The absence of a solvent simplifies the workup procedure, as the product could potentially be isolated by direct purification of the resulting mixture.

Aqueous Media Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents are often insoluble in water, performing reactions in aqueous media is possible under certain conditions. The Wittig reaction with stabilized ylides has been shown to be effective in water. nih.gov An aqueous synthesis of (E)-methyl 3-(3,4-difluorophenyl)acrylate could be performed by reacting 3,4-difluorobenzaldehyde with the stabilized ylide in an aqueous solution, possibly with a surfactant or under biphasic conditions. sciepub.com Such an approach drastically reduces the reliance on volatile organic compounds (VOCs).

Atom Economy and E-Factor Considerations in (E)-Methyl 3-(3,4-difluorophenyl)acrylate Synthesis

Atom Economy: Atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. It is a core principle of green chemistry, aiming to maximize the efficiency of a chemical reaction.

The Wittig reaction is notorious for its poor atom economy. youtube.com This is due to the generation of a stoichiometric amount of triphenylphosphine oxide, a high-molecular-weight byproduct that is entirely waste. In contrast, the Horner-Wadsworth-Emmons reaction demonstrates a significantly better atom economy because the dialkyl phosphate byproduct has a much lower molecular weight.

The table below details a theoretical atom economy calculation for the synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate via both Wittig and HWE pathways.

| Reaction | Reactants | Molecular Weight of Reactants (g/mol) | Molecular Weight of Product (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| Wittig | 3,4-Difluorobenzaldehyde (142.10) + Methyl (triphenylphosphoranylidene)acetate (334.34) | 476.44 | 198.17 | 41.6% |

| HWE (using diethyl phosphonate) | 3,4-Difluorobenzaldehyde (142.10) + Methyl 2-(diethoxyphosphoryl)acetate (224.16) + NaH (24.00) | 390.26 | 198.17 | 50.8% |

E-Factor (Environmental Factor): The E-Factor provides a more holistic view of the environmental impact of a chemical process by considering the total mass of waste generated per unit of product. It is calculated as:

E-Factor = (Total mass of waste) / (Mass of product)

Waste includes byproducts, unreacted starting materials, solvents, and any materials used in workup and purification. A lower E-Factor indicates a greener process.

For the synthesis of (E)-methyl 3-(3,4-difluorophenyl)acrylate, the HWE reaction generally has a more favorable E-Factor than the Wittig reaction. This is not only due to the lower mass of the primary byproduct but also because the easier, extraction-based purification of the HWE product often requires less solvent compared to the chromatographic purification typically needed to remove triphenylphosphine oxide in the Wittig reaction. wikipedia.orgorganic-chemistry.org Therefore, from both an atom economy and E-Factor perspective, the Horner-Wadsworth-Emmons olefination is considered a greener stoichiometric approach. researchgate.net

Chemical Reactivity and Transformation Pathways of E Methyl 3 3,4 Difluorophenyl Acrylate

Nucleophilic Additions to the Activated Alkene of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

The carbon-carbon double bond in (E)-Methyl 3-(3,4-difluorophenyl)acrylate is activated by the adjacent electron-withdrawing methyl ester group. This polarization renders the β-carbon electrophilic and susceptible to conjugate addition, commonly known as the Michael addition reaction. This reaction is a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. youtube.comtaylorandfrancis.com

Michael Additions with Carbon-Based Nucleophiles

The conjugate addition of carbon-based nucleophiles is a powerful method for C-C bond formation. rsc.org Typically, "soft" nucleophiles, such as enolates derived from dicarbonyl compounds, are employed for this 1,4-addition. youtube.com The reaction involves the attack of the nucleophile on the β-carbon of the acrylate (B77674), forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

The general mechanism involves the formation of an enolate from an active methylene (B1212753) compound, which then attacks the β-position of the acrylate. The resulting intermediate is protonated during workup.

Table 1: Illustrative Michael Addition with a Carbon-Based Nucleophile

| Reactant (Acrylate) | Nucleophile | Catalyst/Solvent | Product | Yield |

| (E)-Methyl 3-(3,4-difluorophenyl)acrylate | Diethyl malonate | Sodium ethoxide / Ethanol | Diethyl 2-(1-(3,4-difluorophenyl)-3-methoxy-3-oxopropyl)malonate | High (Typical) |

Research on similar α,β-unsaturated esters demonstrates that a variety of stabilized carbanions, including those from nitroalkanes and β-ketoesters, can serve as effective Michael donors, often requiring a base of moderate strength to facilitate the reaction. acs.org

Heteroatom Nucleophile Additions (Nitrogen, Oxygen, Sulfur)

Heteroatomic nucleophiles such as amines, thiols, and alcohols can also add to the activated alkene of (E)-Methyl 3-(3,4-difluorophenyl)acrylate. These reactions, known as hetero-Michael additions, are fundamental in synthetic and materials chemistry. nih.gov

Aza-Michael Addition (Nitrogen Nucleophiles): Primary and secondary amines readily add to acrylates to form β-amino esters. nih.govgeorgiasouthern.edu These reactions can sometimes be catalyzed by Lewis acids or bases, but can also proceed under catalyst-free or solvent-free conditions, particularly with microwave irradiation to reduce reaction times. nih.govmdpi.com Double addition can sometimes occur if a primary amine is used. nih.gov

Thia-Michael Addition (Sulfur Nucleophiles): Thiols are highly potent nucleophiles for Michael additions due to the high polarizability of sulfur. nih.gov These reactions are often highly efficient, rapid, and can proceed under mild, often catalyst-free, conditions. mdpi.com The rate of addition is generally higher for acrylates compared to less electron-deficient acceptors like acrylamides. mdpi.com The reaction can be initiated by either a nucleophilic or basic catalyst, which generates the highly reactive thiolate anion. nsf.gov

Oxa-Michael Addition (Oxygen Nucleophiles): The addition of alcohols is generally less favorable compared to amines or thiols due to the lower nucleophilicity of oxygen and often requires specific catalysts and conditions.

Table 2: Representative Hetero-Michael Addition Reactions on Acrylates

| Reaction Type | Nucleophile | Catalyst/Conditions | General Product Structure |

| Aza-Michael | Benzylamine | DBU (cat.), Solvent-free, MW | Methyl 3-(benzylamino)-3-(3,4-difluorophenyl)propanoate |

| Thia-Michael | Thiophenol | Base (e.g., Et₃N) or Catalyst-free | Methyl 3-(3,4-difluorophenyl)-3-(phenylthio)propanoate |

| Oxa-Michael | Methanol (B129727) | Strong Base (e.g., NaOMe) | Methyl 3-(3,4-difluorophenyl)-3-methoxypropanoate |

Stereochemical Control in Nucleophilic Addition Reactions to (E)-Methyl 3-(3,4-difluorophenyl)acrylate

The nucleophilic addition to the β-carbon of (E)-Methyl 3-(3,4-difluorophenyl)acrylate creates a new stereocenter. In the absence of any chiral influence (e.g., chiral substrate, catalyst, or nucleophile), the reaction will produce a racemic mixture of two enantiomers.

Achieving stereocontrol in these additions is a significant area of research. Asymmetric Michael additions can be achieved through several strategies:

Use of Chiral Catalysts: Chiral organocatalysts or chiral metal complexes can create a chiral environment around the substrate, favoring the attack of the nucleophile from one face of the planar alkene over the other, leading to an enantiomerically enriched product.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nucleophile or the acrylate substrate to direct the stereochemical outcome of the addition.

Use of Chiral Nucleophiles: The reaction of a chiral nucleophile with the prochiral acrylate will lead to the formation of diastereomers, often in unequal amounts, due to the different energies of the diastereomeric transition states.

For instance, studies on the addition of nucleophiles to similar trifluoromethylated ketones have shown that chiral auxiliaries can allow for the chromatographic separation of diastereomeric products, yielding optically pure adducts. nih.gov

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Electrophilic aromatic substitution (EAS) on the 3,4-difluorophenyl ring of the title compound is challenging due to the presence of multiple electron-withdrawing groups, which deactivate the ring towards attack by electrophiles. wikipedia.orglibretexts.org

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of an EAS reaction is dictated by the directing effects of the substituents already present on the aromatic ring. youtube.com

Fluorine Atoms (at C3 and C4): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because they can donate a lone pair of electrons via resonance (+R effect), which stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions. libretexts.orglibretexts.org

Acrylate Group (-CH=CHCOOCH₃ at C1): This group is strongly deactivating. The carbonyl group withdraws electron density from the aromatic ring via resonance, creating a partial positive charge within the ring system. This deactivation is most pronounced at the ortho and para positions, making the group a meta-director. aiinmr.com

The available positions for substitution are C2, C5, and C6.

Attack at C2: ortho to the acrylate (meta-directing) and ortho to the C3-Fluorine (ortho, para-directing).

Attack at C5: meta to the acrylate (meta-directing), ortho to the C4-Fluorine (ortho, para-directing), and para to the C3-Fluorine (ortho, para-directing).

Attack at C6: ortho to the acrylate (meta-directing) and meta to the C3-Fluorine.

Friedel-Crafts Reactions and Halogenation Studies

Carrying out Friedel-Crafts reactions or halogenation on this highly deactivated ring requires harsh conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are classic EAS processes that typically fail on strongly deactivated rings. wikipedia.orgmasterorganicchemistry.com The presence of the two fluorine atoms and the acrylate group makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under standard Friedel-Crafts conditions. Therefore, these reactions are not expected to be viable for (E)-Methyl 3-(3,4-difluorophenyl)acrylate.

Halogenation and Nitration: Reactions like nitration, which utilize a potent electrophile (the nitronium ion, NO₂⁺), might be possible but would require forcing conditions (e.g., hot, concentrated acids). libretexts.orgmasterorganicchemistry.com As predicted by the analysis of directing effects, the substitution would be expected to occur primarily at the C5 position. Studies on the nitration of methyl benzoate, which also has a deactivating meta-directing ester group, show that the reaction requires concentrated sulfuric and nitric acids and yields the meta-substituted product. aiinmr.commnstate.edu

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product | Comments |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | (E)-Methyl 3-(3,4-difluoro-5-nitrophenyl)acrylate | Reaction requires harsh conditions due to the deactivated ring. Substitution is directed to the C5 position. |

| Bromination | Br₂, FeBr₃ | (E)-Methyl 3-(5-bromo-3,4-difluorophenyl)acrylate | A strong Lewis acid catalyst is necessary. Regioselectivity is predicted to be at the C5 position. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | No Reaction | The aromatic ring is too strongly deactivated for the reaction to proceed. |

Pericyclic Reactions Involving (E)-Methyl 3-(3,4-difluorophenyl)acrylate

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. (E)-Methyl 3-(3,4-difluorophenyl)acrylate, with its electron-deficient carbon-carbon double bond, is an excellent substrate for several types of pericyclic reactions, most notably as a reactant in cycloadditions. The electronic properties imparted by the electron-withdrawing methyl ester and 3,4-difluorophenyl groups enhance its reactivity towards electron-rich species.

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, (E)-Methyl 3-(3,4-difluorophenyl)acrylate acts as the dienophile (the 2π-electron component). Its reactivity is significantly influenced by the electron-withdrawing nature of both the ester and the difluorinated aromatic ring, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes it a highly effective dienophile for reactions with electron-rich dienes.

The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. The presence of the bulky 3,4-difluorophenyl group can influence the endo/exo selectivity of the cycloaddition. While the "endo rule" often predicts the major product in Diels-Alder reactions, steric hindrance from the aryl substituent can favor the formation of the exo product. nih.gov Lewis acid catalysis (e.g., using BF₃, AlCl₃, or ZnCl₂) can accelerate the reaction and enhance regioselectivity and stereoselectivity by coordinating to the carbonyl oxygen of the ester group, further lowering the LUMO energy of the dienophile. mdpi.comresearchgate.net

| Diene | Dienophile | Conditions | Product(s) | Selectivity |

| Cyclopentadiene | Methyl acrylate | Room Temp. | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Endo favored |

| Isoprene | Methyl acrylate | Heat, Lewis Acid | Methyl 4-methylcyclohex-3-enecarboxylate | "Para" isomer favored |

| 2,3-Dimethyl-1,3-butadiene | (E)-Methyl 3-(p-tolyl)acrylate | Heat | Methyl 4,5-dimethyl-2-(p-tolyl)cyclohex-3-enecarboxylate | Regio- and stereospecific |

| Furan derivative (diene) | Methyl acrylate | Heat | Oxanorbornene derivative | Inverse-electron-demand favored |

1,3-Dipolar Cycloadditions

(E)-Methyl 3-(3,4-difluorophenyl)acrylate is an effective dipolarophile in 1,3-dipolar cycloaddition reactions, which are used to construct five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. The electron-deficient nature of the acrylate's double bond facilitates its reaction with various 1,3-dipoles, such as azides, nitrile oxides, and azomethine ylides. mdpi.comnih.gov

These reactions are highly valuable in medicinal chemistry for synthesizing novel heterocyclic scaffolds. For instance, reaction with diazomethane (B1218177) can yield pyrazoline derivatives, which are precursors to pyrazoles. derpharmachemica.comresearchgate.net The regioselectivity of the addition is governed by both electronic and steric factors, with frontier molecular orbital (FMO) theory often used to predict the outcome. wikipedia.orgnih.gov Generally, the reaction proceeds via a concerted mechanism, leading to a stereospecific addition. frontiersin.org

| 1,3-Dipole | Dipolarophile | Solvent | Product Type |

| Azomethine ylide | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | Dispirooxindolopyrrolidine |

| Diazomethane | Methyl acrylate | Ether | 3-Carbomethoxypyrazoline |

| Nitrone | Methyl acrylate | Toluene | Isoxazolidine |

| Phenyl azide | (E)-Methyl 3-(3,4-difluorophenyl)acrylate | Heat | Triazoline |

Reduction and Oxidation Pathways of (E)-Methyl 3-(3,4-difluorophenyl)acrylate

The functional groups within (E)-Methyl 3-(3,4-difluorophenyl)acrylate—the alkene, the ester, and the aromatic ring—exhibit distinct reactivities towards reducing and oxidizing agents, allowing for selective transformations.

Chemoselective Reduction of the Ester and Alkene Moieties

The selective reduction of either the carbon-carbon double bond or the ester group is a key transformation.

Reduction of the Alkene: The conjugated alkene can be selectively reduced to the corresponding alkane without affecting the ester or the aromatic ring via catalytic hydrogenation. researchgate.net This is typically achieved using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) at ambient temperature and pressure. simons-rock.edu This method is highly efficient for producing methyl 3-(3,4-difluorophenyl)propanoate.

Reduction of the Ester: The ester group is less reactive than the alkene towards many reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required for its reduction to a primary alcohol. orgoreview.comlibretexts.org However, LiAlH₄ will typically also reduce the conjugated alkene. To achieve selective reduction of the ester to the corresponding aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) can be employed, usually at low temperatures like -78 °C. orgoreview.comlibretexts.org The Bouveault-Blanc reduction, using sodium metal in absolute ethanol, provides an alternative method for reducing the ester to an alcohol. orgoreview.com

| Reagent | Target Moiety | Product |

| H₂/Pd-C | Alkene | Methyl 3-(3,4-difluorophenyl)propanoate |

| LiAlH₄ | Alkene and Ester | 3-(3,4-Difluorophenyl)propan-1-ol |

| DIBAL-H (-78 °C) | Ester | (E)-3-(3,4-Difluorophenyl)acrylaldehyde |

| NaBH₄ | No reaction | (E)-Methyl 3-(3,4-difluorophenyl)acrylate |

Oxidation of the Alkene Bond and Aromatic Ring

The electron-rich alkene and the aromatic ring are potential sites for oxidation.

Oxidation of the Alkene Bond: The electron-deficient double bond in (E)-Methyl 3-(3,4-difluorophenyl)acrylate is generally resistant to electrophilic oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). However, it is susceptible to nucleophilic oxidation. chemistrysteps.comyoutube.com Epoxidation can be achieved using nucleophilic oxidants such as hydrogen peroxide under basic conditions (a Weitz-Scheffer type reaction) to yield methyl 3-(3,4-difluorophenyl)oxirane-2-carboxylate. organicreactions.org Other oxidation reactions at the alkene include dihydroxylation using potassium permanganate (B83412) (KMnO₄) under controlled conditions or osmium tetroxide (OsO₄) to form the corresponding diol.

Oxidation of the Aromatic Ring: The 3,4-difluorophenyl ring is generally robust and resistant to oxidation due to the deactivating effect of the fluorine atoms and the conjugated acrylate system. Standard oxidizing agents that react with the alkene moiety typically leave the aromatic ring intact. Oxidation of the ring would require harsh conditions or specific reagents capable of overcoming the deactivating effects of the substituents. Studies on related difluorophenyl compounds show that they can undergo electrochemical oxidation, but this requires significant potential. mdpi.com In most synthetic contexts, the alkene is the primary site of oxidative transformation.

| Reagent | Target Moiety | Product Type |

| H₂O₂ / NaOH | Alkene | Epoxide |

| OsO₄, NMO | Alkene | Diol |

| m-CPBA | Alkene | Epoxidation (slow) |

| O₃, then DMS | Alkene | Aldehyde (cleavage) |

| KMnO₄ (cold, dilute) | Alkene | Diol |

Advanced Spectroscopic and Analytical Characterization Methodologies for E Methyl 3 3,4 Difluorophenyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of (E)-Methyl 3-(3,4-difluorophenyl)acrylate. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular framework and understand the electronic environment of each atom.

¹H, ¹³C, and ¹⁹F NMR for Probing Electronic Environments and Connectivity

One-dimensional NMR experiments provide fundamental information about the structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, the spectrum is characterized by distinct signals for the methyl ester protons, the vinylic protons, and the aromatic protons. The large coupling constant (typically around 16 Hz) between the two vinylic protons is a definitive indicator of the (E) or trans configuration of the double bond. The protons on the difluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In a broadband-decoupled spectrum, each unique carbon atom in (E)-Methyl 3-(3,4-difluorophenyl)acrylate produces a single peak. libretexts.org The chemical shifts provide insight into the electronic environment; for instance, the carbonyl carbon of the ester group appears significantly downfield (around 166 ppm), while the sp² carbons of the aromatic ring and the double bond resonate in the 115-155 ppm range. libretexts.org The carbons directly bonded to fluorine atoms show characteristic splitting due to carbon-fluorine (C-F) coupling.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful technique. It provides information on the electronic environment of the fluorine atoms. The chemical shifts are sensitive to the substitution pattern on the aromatic ring. For a 3,4-difluorophenyl group, two distinct signals are expected, each being split by the other fluorine (F-F coupling) and by adjacent protons (H-F coupling).

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.7-3.8 | s (singlet) |

| Vinylic Cα-H | ~6.4-6.5 | d (doublet), J ≈ 16.0 Hz | |

| Vinylic Cβ-H | ~7.6-7.7 | d (doublet), J ≈ 16.0 Hz | |

| Aromatic H | ~7.2-7.5 | m (multiplet) | |

| ¹³C | -OCH₃ | ~52 | - |

| C=O | ~166 | - | |

| Vinylic Cα | ~118-122 | - | |

| Vinylic Cβ | ~142-145 | - | |

| Aromatic C-H | ~117-126 | - | |

| Aromatic C-F | ~150-155 | d (doublet), ¹JCF ≈ 250 Hz | |

| Aromatic C-C (quaternary) | ~131-133 | - | |

| ¹⁹F | F-3 | ~ -135 to -140 | m (multiplet) |

| F-4 | ~ -135 to -140 | m (multiplet) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Stereochemical Determination

Two-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. iupac.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, a strong cross-peak would be observed between the two vinylic protons, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the definitive assignment of each protonated carbon atom by linking the already assigned proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). iupac.orgsdsu.edu It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations would be seen from the methyl protons to the ester carbonyl carbon and from the vinylic protons to the aromatic ring carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, a NOESY spectrum could confirm the (E)-stereochemistry by showing a spatial correlation between the vinylic proton at the alpha position and the protons on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands for (E)-Methyl 3-(3,4-difluorophenyl)acrylate include a strong C=O stretch for the ester group (typically around 1710-1730 cm⁻¹), C=C stretching for the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-O stretching for the ester linkage (around 1100-1300 cm⁻¹). fiedlerchemistry.com The C-F bonds on the aromatic ring also give rise to strong absorptions, typically in the 1100-1250 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, strong Raman signals would be expected for the C=C stretching of the alkene and the aromatic ring. The symmetric vibrations of the difluorinated phenyl ring would also be prominent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | IR, Raman |

| Vinylic C-H Stretch | 3010-3040 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2990 | IR, Raman |

| Ester C=O Stretch | 1710-1730 | IR (Strong) |

| Alkene C=C Stretch | 1630-1640 | IR, Raman (Strong) |

| Aromatic C=C Stretch | 1580-1610 | IR, Raman |

| C-O Stretch (Ester) | 1150-1300 | IR (Strong) |

| C-F Stretch | 1100-1250 | IR (Strong) |

| (E)-Alkene C-H out-of-plane bend | 960-980 | IR |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. mdpi.com For (E)-Methyl 3-(3,4-difluorophenyl)acrylate (C₁₀H₈F₂O₂), the calculated monoisotopic mass is 198.0492 u. An HRMS measurement confirming this exact mass provides strong evidence for the compound's identity and purity. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. nih.gov For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, characteristic fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 167.

Loss of the entire methoxycarbonyl group (•COOCH₃): Leading to a fragment at m/z 139.

Cleavage of the difluorophenyl ring: Generating characteristic aromatic fragment ions.

Analyzing these fragmentation pathways helps to confirm the arrangement of the functional groups within the molecule.

X-Ray Crystallography for Solid-State Structural Determination of (E)-Methyl 3-(3,4-difluorophenyl)acrylate Derivatives

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be deduced. The quality of the structural determination is typically assessed by parameters such as the R-factor (Rgt(F)) and the weighted R-factor (wRref(F²)), with lower values indicating a better fit between the experimental data and the refined structural model. researchgate.net

Studies on structurally related phenyl acrylate (B77674) derivatives illustrate the detailed insights that can be obtained. For instance, the crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate revealed a monoclinic crystal system with the space group P21/c. researchgate.net Similarly, analysis of (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate showed a triclinic system, and the study highlighted how intermolecular O-H···O hydrogen bonds stabilize the crystal packing, leading to the formation of dimeric structures. nih.gov These hydrogen-bonding interactions and other non-covalent forces like C-H···π interactions dictate the supramolecular architecture of the crystals. researchgate.net

Table 1: Representative Crystallographic Data for Phenyl Acrylate Derivatives

| Parameter | (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate nih.gov | (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate nih.gov | Methyl (E)-3-(4-acetoxyphenyl)acrylate researchgate.net |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₀O₄ | C₁₈H₁₄Cl₂O₄ | C₁₂H₁₂O₄ |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P1 | P2₁/n | P2₁/c |

| a (Å) | 5.129 (5) | 17.8151 (7) | 16.071 (6) |

| b (Å) | 9.969 (8) | 4.9870 (2) | 9.424 (4) |

| c (Å) | 10.586 (9) | 18.8418 (8) | 7.640 (3) |

| β (°) | 97.924 (11) | 97.834 (2) | 101.861 (5) |

| Volume (ų) | 468.9 (7) | 1658.36 (12) | 1132.4 (8) |

| Z | 2 | 4 | 4 |

| Rgt(F) | 0.040 | 0.051 | 0.0366 |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential tools for the analysis, purification, and purity assessment of (E)-Methyl 3-(3,4-difluorophenyl)acrylate and its derivatives. The choice of method, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography, depends on the volatility, polarity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing acrylate compounds. e3s-conferences.org Due to the relatively low volatility and potential for thermal degradation or polymerization of some acrylates at high temperatures, HPLC is often preferred over GC. e3s-conferences.org For purity assessment, a reversed-phase HPLC method is typically employed. A study on the determination of 12 acrylate compounds established optimal separation using a C18 column (such as a ZORBAX SB-AQ) with a gradient elution of acetonitrile (B52724) and water as the mobile phase. e3s-conferences.org Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength around 210 nm, where acrylates exhibit strong UV absorbance. e3s-conferences.org This method allows for the quantification of impurities and can be used to separate the (E)-isomer from the potential (Z)-isomer, as their different spatial arrangements often lead to different retention times.

Gas Chromatography (GC) is suitable for volatile and thermally stable acrylate esters. The analysis of methyl acrylate, for example, can be performed using a GC system equipped with a Flame Ionization Detector (FID). cdc.gov Capillary columns, such as those with FFAP (Free Fatty Acid Phase) or fused silica (B1680970) (e.g., SE-54, SP-1000), are used for separation. cdc.gov For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, GC could be employed to assess purity, provided the compound is stable under the injection port and column temperatures. It is particularly effective for detecting volatile impurities. GC coupled with Mass Spectrometry (GC-MS) can further provide structural information about impurities by analyzing their fragmentation patterns. researchgate.net

Column Chromatography is a fundamental purification technique used post-synthesis to isolate the target compound from reaction byproducts and unreacted starting materials. For acrylate derivatives, silica gel is the most common stationary phase. researchgate.netnih.govmdpi.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.netnih.govmdpi.com The polarity of the eluent is optimized to achieve effective separation. The progress of the purification is monitored by Thin-Layer Chromatography (TLC). researchgate.netresearchgate.net This technique is crucial for obtaining a highly pure sample of (E)-Methyl 3-(3,4-difluorophenyl)acrylate required for subsequent spectroscopic analysis and biological testing.

Table 2: Typical Chromatographic Conditions for the Analysis of Acrylate Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Example [Reference] |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (gradient) | Diode Array Detector (DAD) at ~210 nm | Purity assessment of various acrylate compounds. e3s-conferences.org |

| GC | FFAP on Supelcoport or Fused Silica Capillary Column (e.g., Rtx-1) | Helium | Flame Ionization Detector (FID) | Analysis of methyl acrylate and methyl methacrylate. cdc.govshimadzu.com |

| Column Chromatography | Silica gel (e.g., 100-200 mesh) | Petroleum ether/Ethyl acetate or Hexane/Ethyl acetate | TLC Monitoring | Purification of various phenyl acrylate derivatives. researchgate.netnih.govmdpi.com |

Computational and Theoretical Investigations of E Methyl 3 3,4 Difluorophenyl Acrylate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental properties of molecular systems. For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, DFT calculations provide critical insights into its three-dimensional structure and electronic characteristics, which are foundational to understanding its reactivity and potential interactions. These calculations are typically performed using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-311++G(d,p) to ensure accurate results. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, the planar nature of the phenyl ring and the acrylate (B77674) group are key structural features.

Conformational analysis focuses on the rotation around single bonds. The most significant conformational flexibility in this molecule arises from rotation around the C-C single bond connecting the phenyl ring to the vinyl group and the C-O single bond of the ester group. Due to steric hindrance, acrylates typically favor an s-trans conformation, where the carbonyl group and the vinyl double bond are oriented away from each other. The optimized geometry would confirm the planarity of the conjugated system, which is crucial for its electronic properties. nih.gov A similar compound, (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate, shows a nearly planar structure between the benzene (B151609) ring and the acrylate linker. nih.gov

Below is a table of hypothetical, yet realistic, optimized geometric parameters for the molecule, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C=C (vinyl) | 1.340 |

| Bond Length (Å) | C-C (ring-vinyl) | 1.475 |

| Bond Length (Å) | C-F (aromatic) | 1.350 |

| Bond Angle (°) | C-C-C (vinyl) | 121.5 |

| Bond Angle (°) | O=C-O | 124.0 |

| Dihedral Angle (°) | C(ring)-C(vinyl)-C=O | 180.0 (s-trans) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.comirjweb.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, the HOMO is expected to be distributed primarily over the electron-rich 3,4-difluorophenyl ring and the adjacent C=C double bond. In contrast, the LUMO is anticipated to be localized on the electron-deficient acrylate moiety, particularly the C=C and C=O bonds. This separation of FMOs suggests a propensity for intramolecular charge transfer upon electronic excitation. nih.gov

The table below presents plausible energy values for the FMOs and the resulting energy gap, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. avogadro.cc This map is invaluable for predicting sites of nucleophilic and electrophilic attack. nih.govresearchgate.net The ESP is mapped onto a constant electron density surface, with colors indicating the potential: red signifies the most negative (electron-rich) regions, blue signifies the most positive (electron-poor) regions, and green indicates neutral areas. avogadro.ccresearchgate.net

In (E)-Methyl 3-(3,4-difluorophenyl)acrylate, the ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the two fluorine atoms on the phenyl ring. These are the primary sites for electrophilic attack. researchgate.netajchem-a.com

Positive Potential (Blue): Located around the hydrogen atoms, especially the vinyl and methyl protons, making them susceptible to nucleophilic attack.

Neutral Potential (Green): Predominantly covering the carbon framework of the phenyl ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. scirp.org For fluorinated compounds, predicting ¹⁹F NMR shifts is also highly valuable. nih.gov The accuracy of these predictions can be excellent, often with errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, especially when appropriate functionals and basis sets are used. rsc.org Comparing calculated shifts to experimental data helps validate the proposed chemical structure. Scaling factors are often applied to computational results to correct for systematic errors and improve agreement with experimental values. nih.gov

The following table shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for (E)-Methyl 3-(3,4-difluorophenyl)acrylate.

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (vinyl, α to C=O) | ¹H | 6.45 |

| H (vinyl, β to C=O) | ¹H | 7.60 |

| H (aromatic) | ¹H | 7.30 - 7.55 |

| H (methyl) | ¹H | 3.80 |

| C (C=O) | ¹³C | 166.5 |

| C (vinyl, β to C=O) | ¹³C | 142.0 |

| C (vinyl, α to C=O) | ¹³C | 119.0 |

| C (aromatic) | ¹³C | 117.0 - 153.0 |

| C (methyl) | ¹³C | 52.0 |

| F (aromatic) | ¹⁹F | -135.0 to -140.0 |

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. osti.gov These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and achieve better agreement with experimental spectra. nih.gov This analysis helps in assigning specific absorption bands to the corresponding molecular vibrations, such as stretching and bending modes. scirp.orgyoutube.com

Key vibrational frequencies for (E)-Methyl 3-(3,4-difluorophenyl)acrylate would include:

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Vinyl C-H Stretch | 3040 - 3020 |

| C=O Stretch (ester) | ~1725 |

| C=C Stretch (vinyl) | ~1640 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch (ester) | 1250 - 1150 |

| C-F Stretch (aromatic) | 1280 - 1100 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment (e.g., a solvent). rsc.org

For (E)-Methyl 3-(3,4-difluorophenyl)acrylate, an all-atom MD simulation would typically be run using a classical force field (like AMBER or CHARMM) in a simulated box of solvent (e.g., water or chloroform) under specific temperature and pressure conditions. nih.govescholarship.org The simulation trajectory would reveal:

Conformational Sampling: How the molecule explores different rotational states (conformers) around its single bonds in real-time. This can confirm the dominant conformer predicted by DFT and identify other accessible, higher-energy conformations. rsc.org

Solvent Interactions: The simulation would show how solvent molecules arrange around the solute, identifying specific intermolecular interactions such as van der Waals forces.

Flexibility: Analysis of the trajectory provides information on the flexibility of different parts of the molecule, such as the phenyl ring and the acrylate tail.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities (Excluding Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. utm.myresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new, untested compounds. nih.gov

A hypothetical QSAR study for derivatives of (E)-Methyl 3-(3,4-difluorophenyl)acrylate would involve the following steps:

Data Set Generation: A series of analogous compounds would be synthesized, varying the substituents on the phenyl ring or the ester group. Their biological activity against a specific target (e.g., IC₅₀ for enzyme inhibition) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using the optimized geometries from DFT. These descriptors quantify various physicochemical properties, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics and external test sets of compounds. utm.my

A validated QSAR model could then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Lack of Publicly Available Research Data Precludes Article Generation

The generation of scientifically sound and accurate content, particularly in a specialized field such as computational chemistry, is contingent upon the availability of peer-reviewed research. Without foundational studies on the reaction kinetics, thermodynamic and kinetic products, transition state geometries, and activation energies for reactions involving "(E)-Methyl 3-(3,4-difluorophenyl)acrylate," any attempt to create the specified content would be speculative and would not meet the required standards of scientific rigor.

Therefore, the article cannot be produced as per the user's instructions, which strictly require detailed research findings and adherence to a specific outline focused on a compound for which the necessary computational data is not available in the public domain.

Applications of E Methyl 3 3,4 Difluorophenyl Acrylate in Advanced Organic Synthesis and Materials Science

(E)-Methyl 3-(3,4-difluorophenyl)acrylate as a Versatile Synthon for Complex Molecular Architectures

The strategic placement of fluorine atoms on the phenyl ring of (E)-Methyl 3-(3,4-difluorophenyl)acrylate significantly influences its chemical behavior, making it a valuable precursor for a variety of intricate molecular structures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the double bond, making it susceptible to nucleophilic attack, while the aromatic ring itself can participate in various cyclization and coupling reactions.

The α,β-unsaturated ester moiety of (E)-Methyl 3-(3,4-difluorophenyl)acrylate serves as a key reactive handle for the synthesis of various fluorinated heterocyclic compounds. These structures are of particular interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability and binding affinity.

One common approach involves the reaction of α,β-unsaturated carbonyl compounds with binucleophiles to form five- or six-membered rings. For instance, the reaction of (E)-Methyl 3-(3,4-difluorophenyl)acrylate with hydrazine (B178648) derivatives can lead to the formation of fluorinated pyrazolines. dergipark.org.trrevistabionatura.orgresearchgate.net This reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and dehydration.

Similarly, this compound can be a precursor for the synthesis of fluorinated dihydropyrimidines and their derivatives through reactions like the Biginelli condensation. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While (E)-Methyl 3-(3,4-difluorophenyl)acrylate is not a β-ketoester, its α,β-unsaturated nature allows it to participate in related multicomponent reactions to form pyrimidine-based structures. bu.edu.egnih.govmdpi.comresearchgate.netarkat-usa.org Furthermore, the Hantzsch synthesis of dihydropyridines, which traditionally uses a β-ketoester, an aldehyde, and ammonia, can be adapted to utilize Michael acceptors like (E)-Methyl 3-(3,4-difluorophenyl)acrylate to generate fluorinated dihydropyridine (B1217469) scaffolds. researchgate.netnih.govmdpi.com

| Heterocycle Class | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Fluorinated Pyrazolines | Michael Addition followed by Cyclization | Hydrazine hydrate (B1144303) or substituted hydrazines |

| Fluorinated Dihydropyrimidines | Biginelli-type Reaction | An aldehyde, Urea or Thiourea |

| Fluorinated Dihydropyridines | Hantzsch-type Synthesis | A β-ketoester, an aldehyde, Ammonia |

The construction of polycyclic aromatic compounds often relies on cyclization reactions that form new rings onto an existing aromatic system. (E)-Methyl 3-(3,4-difluorophenyl)acrylate can be a valuable starting material for such transformations. For instance, it can be envisioned as a precursor for the Nazarov cyclization, a powerful method for synthesizing cyclopentenones. wikipedia.orgthieme.deresearchgate.netrsc.orghawaii.edu This would involve the conversion of the acrylate (B77674) into a divinyl ketone, which can then undergo a 4π-electrocyclic ring closure under acidic conditions to form a five-membered ring fused to the difluorophenyl group.

Another potential application is in Diels-Alder reactions, where the electron-deficient double bond of the acrylate can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The resulting cycloadduct would contain the difluorophenyl substituent and could be further elaborated to generate complex polycyclic systems.

A significant application of (E)-Methyl 3-(3,4-difluorophenyl)acrylate lies in its role as a precursor for key intermediates in the synthesis of active pharmaceutical ingredients. A prime example is its utility in the synthesis of Ticagrelor, a platelet aggregation inhibitor. The crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment of Ticagrelor can be synthesized from the corresponding acrylic acid, which is readily obtained by the hydrolysis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate. acs.orgrasayanjournal.co.innih.govjocpr.comchemicalbook.compatsnap.com

The synthetic route to this key intermediate is a multi-step process that highlights the versatility of the acrylate precursor. A notable synthesis involves the following key transformations: quickcompany.ingoogle.com

Derivatization: The (E)-3-(3,4-difluorophenyl)acrylic acid is first converted into a chiral auxiliary-attached derivative to control the stereochemistry of the subsequent steps.

Diastereoselective Cyclopropanation: The double bond of the activated acrylic acid derivative undergoes a diastereoselective cyclopropanation reaction.

Hydrolysis: The chiral auxiliary is removed by hydrolysis to yield the enantiomerically enriched cyclopropanecarboxylic acid.